Tert-butyl 4-(4-aminobenzyl)piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-(4-aminobenzyl)piperidine-1-carboxylate is a 4-aryl piperidine . It is useful as a semi-flexible linker in PROTAC development for targeted protein degradation .
Molecular Structure Analysis
The molecular formula of Tert-butyl 4-(4-aminobenzyl)piperidine-1-carboxylate is C17H26N2O2 . The IUPAC name is tert-butyl 4-[(4-aminophenyl)methyl]piperidine-1-carboxylate . The InChI and Canonical SMILES strings provide a textual representation of the compound’s structure .Physical And Chemical Properties Analysis
The molecular weight of Tert-butyl 4-(4-aminobenzyl)piperidine-1-carboxylate is 290.4 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound also has a rotatable bond count of 4 . The exact mass and monoisotopic mass are both 290.199428076 g/mol .Scientific Research Applications
Synthesis and Intermediates in Drug Development
Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate has been identified as a significant intermediate in the synthesis of biologically active compounds like crizotinib. It is synthesized from tert-butyl-4-hydroxypiperdine-1-carboxylate, with a total yield of 49.9%, confirming its potential in medicinal chemistry (Kong et al., 2016).
Role in Anticancer Drug Synthesis
Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate is vital for small molecule anticancer drugs. A high-yield synthesis method for this compound has been developed, showcasing its importance in creating effective anti-tumor inhibitors. This compound also finds applications in developing drugs for treating depression, cerebral ischemia, and as potential analgesics (Zhang et al., 2018).
Key Intermediate for Vandetanib
Tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate serves as the key intermediate for Vandetanib, a medication used to treat certain types of cancer. It's synthesized through steps including acylation, sulfonation, and substitution, with a total yield of 20.2%, indicating its critical role in pharmaceutical synthesis (Wang et al., 2015).
Crystal Structure Analysis and Application in Drug Design
Studies on tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate have revealed insights into its crystal structure, providing essential information for drug design. X-ray studies have shown how molecular packing, driven by strong hydrogen bonds, influences its properties and potential applications in medicinal chemistry (Didierjean et al., 2004).
Synthesis of Piperidine Derivatives
The compound has been used in the synthesis of diverse piperidine derivatives, which are crucial in developing various medicinal compounds. Its ability to undergochemical reactions such as alkylation and reduction showcases its versatility in pharmaceutical synthesis (Moskalenko & Boev, 2014).
Synthesis of Enantiopure Derivatives
Tert-butyl 2-substituted 4,6-dioxo-1-piperidinecarboxylates have been prepared to yield cis-4-hydroxy delta-lactams. These compounds are crucial for synthesizing cis- and trans-4-hydroxypipecolates and 4-hydroxylysine derivatives, highlighting its application in the synthesis of biologically active molecules (Marin et al., 2004).
Biophysical Studies and Drug Evaluation
The compound tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate has been synthesized and evaluated for its antibacterial and anthelmintic activity. This demonstrates its potential in drug discovery, particularly in the development of new antibacterial and anthelmintic agents (Sanjeevarayappa et al., 2015).
Role in Macrocyclic Chemistry
Tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate is significant in macrocyclic chemistry. Its synthesis and properties have been extensively studied, offering insights into the development of bifunctional poly(amino carboxylate) chelating agents, highlighting its role in advanced material sciences (Richter et al., 2009).
properties
IUPAC Name |
tert-butyl 4-[(4-aminophenyl)methyl]piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-17(2,3)21-16(20)19-10-8-14(9-11-19)12-13-4-6-15(18)7-5-13/h4-7,14H,8-12,18H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYSWJDYRGCLWNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CC2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50619262 | |
Record name | tert-Butyl 4-[(4-aminophenyl)methyl]piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50619262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(4-aminobenzyl)piperidine-1-carboxylate | |
CAS RN |
221532-96-3 | |
Record name | tert-Butyl 4-[(4-aminophenyl)methyl]piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50619262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-Butyl 4-(4-aminobenzyl)piperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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